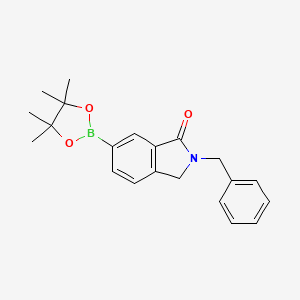

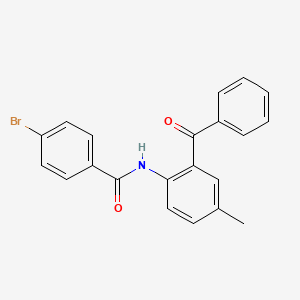

2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves borylation, a process where a boron atom is added to an organic molecule . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindolin-1-one” would depend on its exact molecular structure. Some general properties of similar compounds include a boiling point of 542.8±50.0 °C and a density of 1.25±0.1 g/cm3 .Scientific Research Applications

Synthesis and Biological Activity

Herbicidal Activity : A study described the synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group. Some analogues exhibited notable herbicidal activities against a range of weeds, indicating the potential of derivatives of the mentioned compound in the development of new herbicides with selective action towards different types of weeds, including both dicotyledonous and monocotyledon weeds like Abutilon theophrasti Medic and Digitaria sanguinalis L. (Huang et al., 2009).

Antitumor Activity : Another significant application involves the modification of 2-phenylindole, a main fragment in the structure of the isoindolinone derivatives, which was explored for its potential to inhibit tubulin polymerization, a key mechanism in the development of anticancer drugs. This study identifies critical structural elements for the inhibition of tubulin polymerization, suggesting a pathway for developing potent cytostatics based on isoindolinone derivatives (Gastpar et al., 1998).

Material Science and Chemistry

Fluorescent Molecules : Stable organoboron complexes with classic fluorescent properties have been synthesized using isoindolin-1-one based BF2 complexes. These novel dyes exhibit broad and intense absorption and emission bands in solution, along with high fluorescence quantum yields, larger Stokes shifts, and higher photostability compared to classical BODIPYs. This highlights the compound's relevance in developing new materials for biotechnology and material science applications (Gao et al., 2014).

Corrosion Inhibition : The synthesis of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione has been reported, showcasing its potential application as a corrosion inhibitor for mild steel in acidic media. This application is crucial for protecting industrial equipment and infrastructure from corrosion, thereby extending their lifespan and reducing maintenance costs (Aouine et al., 2011).

properties

IUPAC Name |

2-benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BNO3/c1-20(2)21(3,4)26-22(25-20)17-11-10-16-14-23(19(24)18(16)12-17)13-15-8-6-5-7-9-15/h5-12H,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDRJCQRUPRAIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3=O)CC4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2856584.png)

![2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2856588.png)

![N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856598.png)

![4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid](/img/structure/B2856599.png)

![3-(3,5-dimethoxybenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856603.png)